HIV-1 inhibitor-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-30 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1), which is the causative agent of acquired immunodeficiency syndrome (AIDS). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-30 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of diketo acid moieties, which are known for their inhibitory activity against HIV-1 integrase . The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, which are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of scalable reaction conditions and purification techniques such as crystallization and chromatography . The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-30 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
HIV-1 inhibitor-30 has a wide range of applications in scientific research, including:
Mechanism of Action
HIV-1 inhibitor-30 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome . This inhibition blocks the replication of the virus and reduces the viral load in infected individuals . The molecular targets include the integrase enzyme and the preintegration complex, which are essential for viral replication .
Comparison with Similar Compounds
HIV-1 inhibitor-30 is unique compared to other integrase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy and safety profile.
Elvitegravir: Another integrase inhibitor that is often used in combination with other antiretroviral drugs.
Dolutegravir: A highly potent integrase inhibitor with a favorable pharmacokinetic profile.
Bictegravir: A newer integrase inhibitor with improved resistance profiles.
This compound stands out due to its novel chemical scaffold and its ability to inhibit both wild-type and mutant integrase enzymes, making it a promising candidate for future antiretroviral therapies .
Properties
Molecular Formula |
C19H20ClN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-(1-butoxyindol-3-yl)-N-(3-chloropyridin-4-yl)acetamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-3-10-25-23-13-14(15-6-4-5-7-18(15)23)11-19(24)22-17-8-9-21-12-16(17)20/h4-9,12-13H,2-3,10-11H2,1H3,(H,21,22,24) |
InChI Key |
JPPDARPGFXISJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCON1C=C(C2=CC=CC=C21)CC(=O)NC3=C(C=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.